(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride
Overview
Description
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride, or RDPH, is an organic compound belonging to the class of compounds known as amines. It is a white, odourless solid that is soluble in water and other polar solvents. RDPH is a biologically active compound with a variety of applications in scientific research.
Scientific Research Applications
Conformational Analyses and Crystal Structures
- Conformational Analyses in Different Environments : The compound has been studied for its crystal structures and conformational analyses. For example, derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been characterized by X-ray diffraction analysis, revealing details about their crystalline structures and conformations in various environments (Nitek et al., 2020).
Chemical Synthesis and Modifications
- Synthesis and Structural Studies : There has been research on the synthesis and structural analysis of similar compounds. For instance, a study on the X-ray structures and computational studies of several cathinones provides insights into the geometries and electronic spectra of related substances (Nycz et al., 2011).
Applications in Drug Development and Pharmacology
- Potential Antidepressant Agents : Some derivatives have been evaluated for their potential as antidepressant agents. A study synthesized analogues of similar compounds and assessed them for their antidepressant properties, considering their activity in biochemical and pharmacological animal models of depression (Clark et al., 1979).
- Design and Synthesis of Analogs for Pharmacological Applications : Research includes the design and synthesis of analogs for α₁-adrenoceptors antagonists. One study focused on 1-(2,6-dimethylphenoxy)-2-(3,4-dimethoxyphenylethylamino)propane hydrochloride (DDPH) analogs, aiming to improve its pharmacological properties (Xi et al., 2011).
Metabolic and Pharmacokinetic Studies
- Study of Metabolism and Excretion : Investigations into the metabolism and excretion of cathinone-derived drugs provide important pharmacokinetic data. For instance, a study identified major metabolites of a designer drug in human urine, shedding light on its metabolic pathways (Shima et al., 2012).
Chemical Reactions and Applications
- Synthesis of Chiral Palladacycle : A novel amine ligand was synthesized for use in asymmetric hydrophosphanation reactions, demonstrating the compound's utility in complex chemical reactions (Ding et al., 2010).
- Library Generation through Alkylation and Ring Closure : Utilizing similar compounds for generating diverse chemical libraries, a study showcased various alkylation and ring closure reactions, leading to a range of structurally diverse compounds (Roman, 2013).
properties
IUPAC Name |
(1R)-1-(3,4-dimethylphenyl)propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-4-11(12)10-6-5-8(2)9(3)7-10;/h5-7,11H,4,12H2,1-3H3;1H/t11-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHOYDEIOTDWSJT-RFVHGSKJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC(=C(C=C1)C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704191 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(3,4-Dimethylphenyl)propan-1-amine hydrochloride | |
CAS RN |
856563-05-8 | |
Record name | (1R)-1-(3,4-Dimethylphenyl)propan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40704191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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